molecular formula C13H22O2Si2 B164949 3,5-Bis(trimethylsilyl)benzoic acid CAS No. 125973-55-9

3,5-Bis(trimethylsilyl)benzoic acid

Cat. No. B164949
M. Wt: 266.48 g/mol
InChI Key: GPMGOOOEIGPKGS-UHFFFAOYSA-N
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Description

“3,5-Bis(trimethylsilyl)benzoic acid” is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of benzoic acid, with trimethylsilyl groups attached to the 3rd and 5th positions of the benzene ring .


Molecular Structure Analysis

The molecular structure of “3,5-Bis(trimethylsilyl)benzoic acid” consists of a benzene ring with carboxylic acid (COOH) and two trimethylsilyl (Si(CH3)3) groups attached to it . The trimethylsilyl groups are electron-donating, which can influence the chemical behavior of the compound.

Scientific Research Applications

Angiogenesis Inhibition in Colon Cancer

3,5-Bis(trimethylsilyl)benzoic acid, when explored in the form of its derivative TAC-101, has demonstrated significant potential in inhibiting angiogenesis in colon cancer. The compound has been observed to reduce the expression of vascular endothelial growth factor (VEGF), which plays a critical role in angiogenesis – the process through which new blood vessels form from pre-existing vessels. This inhibition of angiogenesis is crucial in the context of cancer therapy, as it can limit the supply of nutrients and oxygen to tumors, thus hindering their growth and spread​​.

Apoptotic Induction in Ovarian Carcinoma

In the context of ovarian carcinoma, especially clear cell adenocarcinoma, TAC-101 has shown promising results in inducing apoptosis in cancer cells. Apoptosis is a form of programmed cell death that is often exploited in cancer therapy to eliminate malignant cells. This compound's ability to induce apoptosis, thereby potentially limiting the proliferation and survival of cancer cells, marks it as a significant agent in the research and development of new antitumor strategies​​.

Impact on Hepatic Metastasis of Colon Cancer

TAC-101 has also been researched for its effects on the hepatic metastasis of colon cancer. Studies have shown that oral administration of TAC-101 can significantly inhibit hepatic metastasis in colon cancer without causing weight loss in experimental models. This effect is partly attributed to its ability to enhance the expression of Fas, a cell surface receptor that plays a pivotal role in inducing apoptosis. The induction of apoptosis in cancer cells, particularly in metastatic tumors, is a critical aspect of cancer treatment as it can help control the spread of the disease​​.

Future Directions

The future directions for “3,5-Bis(trimethylsilyl)benzoic acid” could involve further exploration of its potential applications, particularly in the field of medicine. For example, studies have suggested that it may have antitumor effects, which could be further investigated for potential therapeutic applications .

properties

IUPAC Name

3,5-bis(trimethylsilyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O2Si2/c1-16(2,3)11-7-10(13(14)15)8-12(9-11)17(4,5)6/h7-9H,1-6H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMGOOOEIGPKGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC(=CC(=C1)C(=O)O)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis(trimethylsilyl)benzoic acid

Synthesis routes and methods

Procedure details

A suspension of 2.0 g (14 mmol) of Ca(OCl)2, 1.38 g (10 mmol) of potassium carbonate and 0.40 g (7.12 mmol) of potassium hydroxide in 40 ml of water was stirred at 65° C. for 30 minutes and filtered. The filtrate was added to 0.53 g (2 mmol) of 3',5'-bis(trimethylsilyl)acetophenone and the mixture was refluxed for 7.5 hours with stirring. After cooling, 3 ml of aqueous sodium bisulfite solution was added to the reaction mixture. The aqueous solution was extracted with AcOEt. The extract was washed successively with water and sat.aq.NaCl, dried over anhyd.Na2SO4 and evaporated. The residue was purified by column chromatography on silica gel [eluent: n-hexane-AcOEt (2:1-1:1)] to give 0.27 g of white powder, m.p. >300° C. (yield 51%).
[Compound]
Name
Ca(OCl)2
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
3',5'-bis(trimethylsilyl)acetophenone
Quantity
0.53 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Yield
51%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Yamakawa, H Kagechika, E Kawachi… - Journal of medicinal …, 1990 - ACS Publications
The retinoidal activities of trimethylsilyl or trimethylgermyl-containing retinobenzoic acids are discussed on the basis of differentiation-inducing activity on human promyelocytic leukemia …
Number of citations: 102 pubs.acs.org
C Heiss, E Marzi, F Mongin, M Schlosser - 2007 - Wiley Online Library
(2‐Fluorophenyl)trimethylsilane (2‐F) and (2‐chlorophenyl)trimethylsilane (2‐Cl) react with sec‐butyllithium or lithium 2,2,6,6‐tetramethylpiperidide under permutational hydrogen/metal …

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